molecular formula C25H21N3O3 B7744226 Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate

Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B7744226
M. Wt: 411.5 g/mol
InChI Key: VZYWTHIYOUMYJT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxyaniline with 3,6-diphenylpyridazine-4-carboxylic acid under acidic conditions to form the intermediate product. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity through the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-hydroxyphenyl)amino]-5,6-diphenylpyridazine-4-carboxylate is unique due to its specific pyridazine core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(4-hydroxyanilino)-5,6-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-2-31-25(30)22-21(17-9-5-3-6-10-17)23(18-11-7-4-8-12-18)27-28-24(22)26-19-13-15-20(29)16-14-19/h3-16,29H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYWTHIYOUMYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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